molecular formula C9H12BNO4 B13495596 ((((Benzyloxy)carbonyl)amino)methyl)boronic acid

((((Benzyloxy)carbonyl)amino)methyl)boronic acid

Cat. No.: B13495596
M. Wt: 209.01 g/mol
InChI Key: WMTRYIKYFFMBLQ-UHFFFAOYSA-N
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Description

((((Benzyloxy)carbonyl)amino)methyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzyloxycarbonyl-protected amino group. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a benzyloxycarbonyl-protected amine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of ((((Benzyloxy)carbonyl)amino)methyl)boronic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters such as temperature, solvent, and reaction time is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

((((Benzyloxy)carbonyl)amino)methyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ((((Benzyloxy)carbonyl)amino)methyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology

In biological research, boronic acids are used as enzyme inhibitors. This compound can be employed to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic applications .

Medicine

Boronic acid derivatives have shown potential in medicinal chemistry for the development of drugs targeting specific enzymes. They are particularly useful in the design of protease inhibitors and anticancer agents .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it valuable in the production of high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((((Benzyloxy)carbonyl)amino)methyl)boronic acid is unique due to its specific structure, which combines a benzyloxycarbonyl-protected amino group with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

phenylmethoxycarbonylaminomethylboronic acid

InChI

InChI=1S/C9H12BNO4/c12-9(11-7-10(13)14)15-6-8-4-2-1-3-5-8/h1-5,13-14H,6-7H2,(H,11,12)

InChI Key

WMTRYIKYFFMBLQ-UHFFFAOYSA-N

Canonical SMILES

B(CNC(=O)OCC1=CC=CC=C1)(O)O

Origin of Product

United States

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